molecular formula C14H12ClN5O2 B11498455 1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide

Cat. No.: B11498455
M. Wt: 317.73 g/mol
InChI Key: PPQCANWQAHTDLB-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridazine ring, a cyano group, and a carbohydrazide moiety. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide typically involves multiple steps One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then reacted with cyanoacetic acid and acetic anhydride to form the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chloro-4-methylphenyl)urea: Shares the chloro and methylphenyl groups but lacks the pyridazine ring and carbohydrazide moiety.

    1-(3-Chloro-4-methylphenyl)-3-methyl-urea: Similar structure but with a urea group instead of the pyridazine ring and carbohydrazide moiety.

Uniqueness

1-(3-Chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxo-1,6-dihydropyridazine-3-carbohydrazide is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of the pyridazine ring and carbohydrazide moiety distinguishes it from other similar compounds and contributes to its versatility in various applications.

Properties

Molecular Formula

C14H12ClN5O2

Molecular Weight

317.73 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-5-cyano-4-methyl-6-oxopyridazine-3-carbohydrazide

InChI

InChI=1S/C14H12ClN5O2/c1-7-3-4-9(5-11(7)15)20-14(22)10(6-16)8(2)12(19-20)13(21)18-17/h3-5H,17H2,1-2H3,(H,18,21)

InChI Key

PPQCANWQAHTDLB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=C(C(=N2)C(=O)NN)C)C#N)Cl

solubility

39.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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